2-Carbomethoxy-3-prenyl-1,4-naphthohydroquinone-di-O-beta-D-glucoside
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Overview
Description
2-Carbomethoxy-3-prenyl-1,4-naphthohydroquinone-di-O-beta-D-glucoside is a complex organic compound with the molecular formula C29H38O14 and a molecular weight of 610.61 g/mol . It is isolated from the whole plants of Pholidota articulata and is widely used in research in the fields of pharmaceuticals, cosmetics, and health products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carbomethoxy-3-prenyl-1,4-naphthohydroquinone-di-O-beta-D-glucoside involves multiple steps, including the prenylation of naphthohydroquinone and subsequent glycosylation. The reaction conditions typically involve the use of methanol as a solvent and various catalysts to facilitate the reactions .
Industrial Production Methods
This includes the use of high-purity reagents and controlled reaction conditions to ensure consistency and yield .
Chemical Reactions Analysis
Types of Reactions
2-Carbomethoxy-3-prenyl-1,4-naphthohydroquinone-di-O-beta-D-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: This can convert the compound into hydroquinones.
Substitution: Various substituents can be introduced into the naphthohydroquinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions include different derivatives of naphthohydroquinone, which can have varying biological activities .
Scientific Research Applications
2-Carbomethoxy-3-prenyl-1,4-naphthohydroquinone-di-O-beta-D-glucoside is widely used in scientific research due to its diverse biological activities. Some of its applications include:
Pharmaceuticals: It is used in the development of drugs due to its potential therapeutic effects.
Cosmetics: It is incorporated into skincare products for its antioxidant properties.
Health Products: It is used in various health supplements for its potential health benefits.
Mechanism of Action
The mechanism of action of 2-Carbomethoxy-3-prenyl-1,4-naphthohydroquinone-di-O-beta-D-glucoside involves its interaction with various molecular targets and pathways. It is known to exert its effects through the modulation of oxidative stress and inflammation pathways. The compound’s prenyl group enhances its ability to interact with cellular membranes, increasing its bioavailability and efficacy .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Carbomethoxy-3-prenyl-1,4-naphthohydroquinone-di-O-beta-D-glucoside include:
- Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate
- Methyl 3-(3-methylbut-2-enyl)-1,4-bis[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]naphthalene-2-carboxylate
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a prenyl group and two beta-D-glucoside groups. This structure enhances its solubility and bioavailability, making it more effective in various applications .
Properties
IUPAC Name |
methyl 3-(3-methylbut-2-enyl)-1,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]naphthalene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38O14/c1-12(2)8-9-15-18(27(38)39-3)26(43-29-24(37)22(35)20(33)17(11-31)41-29)14-7-5-4-6-13(14)25(15)42-28-23(36)21(34)19(32)16(10-30)40-28/h4-8,16-17,19-24,28-37H,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDABLANSWPSGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=CC=CC=C2C(=C1C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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